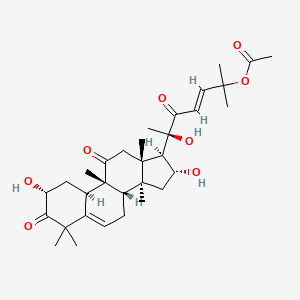

2-epi-Cucurbitacin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H46O8 |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

[(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25,34-35,39H,11,14-16H2,1-9H3/b13-12+/t19-,20-,21-,22+,25+,29+,30-,31+,32+/m1/s1 |

InChI Key |

IXQKXEUSCPEQRD-PBMNGLKCSA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H](C(=O)C4(C)C)O)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-epi-Cucurbitacin B: Structure, Biological Activity, and Mechanisms of Action

This technical guide provides a comprehensive overview of 2-epi-Cucurbitacin B, a tetracyclic triterpenoid of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific data for this compound, this document leverages the extensive research conducted on its close structural isomer, Cucurbitacin B, to infer its biological activities and mechanisms of action.

Chemical Structure of this compound

This compound is a stereoisomer of Cucurbitacin B, a highly oxygenated tetracyclic triterpenoid characterized by a cucurbitane skeleton. The "2-epi" designation indicates a difference in the stereochemical configuration at the C-2 position of the molecule.

| Identifier | Value |

| IUPAC Name | [(E,6R)-6-[(2R,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

| Molecular Formula | C₃₂H₄₆O₈ |

| Molecular Weight | 558.7 g/mol |

| Isomeric SMILES | CC(=O)OC(C)(C)/C=C/C(=O)--INVALID-LINK--([C@H]1--INVALID-LINK--C4(C)C)O)C)C)C">C@@HO)O |

Biological Activity and Quantitative Data

Table 1: Cytotoxicity of Cucurbitacin B in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Assay |

| U-2 OS | Osteosarcoma | 20 - 100 | Not Specified | MTT |

| BEL-7402 | Hepatocellular Carcinoma | ~0.1 | 6, 24, 48 | MTT |

| SKBR-3 | Breast Cancer | 4.60 (µg/mL) | Not Specified | MTT[1][2] |

| MCF-7 | Breast Cancer | 88.75 (µg/mL) | Not Specified | MTT[1][2] |

| A549 | Lung Adenocarcinoma | No significant effect up to 30 µM | Not Specified | MTT[3] |

Experimental Protocols

Isolation of Cucurbitacins from Plant Material (General Protocol)

Cucurbitacins, including this compound, are often isolated from plants of the Cucurbitaceae family, such as Ecballium elaterium or Cucurbita pepo.[4] The following is a generalized protocol for their extraction and purification.

1. Extraction: a. Collect and dry the plant material (e.g., fruits, leaves). b. Pulverize the dried plant material into a fine powder. c. Macerate the powder in 90% methanol with continuous shaking at room temperature for 72 hours.[4] d. Filter the extract and evaporate the solvent under vacuum using a rotary evaporator to obtain the crude methanolic extract.

2. Fractionation: a. Re-extract the crude methanolic extract with petroleum ether to remove nonpolar compounds. b. Subsequently, perform liquid-liquid extraction of the aqueous phase with a moderately polar solvent such as chloroform or ethyl acetate.[5] The organic phase will contain the cucurbitacins.

3. Purification: a. Concentrate the organic phase containing the cucurbitacins. b. Subject the concentrated extract to column chromatography on silica gel.[5] c. Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 40:60).[5] d. Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing compounds with similar retention factors. e. Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column to isolate the individual cucurbitacins.[4]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

1. Cell Seeding: a. Culture human cancer cells (e.g., A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum. b. Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL.[6] c. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

2. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Dilute the stock solution with cell culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control. d. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate the plate for an additional 4 hours at 37°C.[6]

4. Formazan Solubilization and Absorbance Measurement: a. Remove the MTT-containing medium. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.[6]

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Signaling Pathways Modulated by this compound

Based on studies of Cucurbitacin B, this compound is expected to exert its anticancer effects through the modulation of key signaling pathways, including the Wnt/β-catenin and NF-κB pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Cucurbitacin B has been shown to inhibit this pathway at multiple levels.[1][2][7]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. Its constitutive activation is a feature of many cancers. Cucurbitacin B has been shown to be a potent inhibitor of this pathway.[8][9]

Conclusion

This compound is a promising natural product for further investigation in the field of drug discovery, particularly for oncology. While direct experimental data for this specific isomer is limited, the extensive research on the closely related Cucurbitacin B provides a strong foundation for understanding its potential biological activities and mechanisms of action. The protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: reduction of Wnt-associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. mdpi.com [mdpi.com]

- 6. Cucurbitacin L 2-O-β-Glucoside Demonstrates Apoptogenesis in Colon Adenocarcinoma Cells (HT-29): Involvement of Reactive Oxygen and Nitrogen Species Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B inhibits the stemness and metastatic abilities of NSCLC via downregulation of canonical Wnt/β-catenin signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Epimer: A Technical Guide to the Natural Sources and Isolation of 2-epi-Cucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins, a class of structurally complex triterpenoids, have garnered significant attention in the scientific community for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. Among these, 2-epi-Cucurbitacin B, a stereoisomer of Cucurbitacin B, presents a compelling case for further investigation due to its unique structural configuration and potential for therapeutic applications. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and relevant biological pathways associated with this compound.

Natural Sources and Distribution

This compound is a naturally occurring compound found primarily in plants belonging to the Cucurbitaceae family. While its presence is often alongside its more abundant isomer, Cucurbitacin B, specific species have been identified as notable sources. The concentration of this compound can vary depending on the plant species, the part of the plant, and environmental conditions.

| Plant Species | Family | Plant Part(s) | Reported to Contain this compound |

| Ecballium elaterium | Cucurbitaceae | Fruit juice, Leaves | Yes[1] |

| Citrullus colocynthis | Cucurbitaceae | Fruits, Leaves | Potentially, as a source of various cucurbitacins |

| Helicteres angustifolia | Malvaceae | Root bark | Potentially, as a source of cucurbitacin derivatives |

Table 1: Natural Sources of this compound and Related Cucurbitacins.

Quantitative analysis of this compound in plant matrices can be challenging due to its structural similarity to other cucurbitacins. However, advanced analytical techniques have enabled the determination of its yield from certain sources.

| Extraction Method | Plant Source | Yield of this compound (mg/g dry weight) |

| Steam Bath Assisted Extraction | Not Specified | 2.86 |

| Supercritical Fluid Extraction | Not Specified | 3.12 |

Table 2: Reported Yields of this compound Using Different Extraction Methods.

Isolation and Purification Protocols

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The separation from its isomers, particularly Cucurbitacin B, requires high-resolution techniques.

Experimental Protocol: General Isolation and Purification of Cucurbitacins

This protocol outlines a general procedure for the isolation of cucurbitacins, which can be adapted for the specific purification of this compound.

1. Extraction:

-

Plant Material Preparation: Air-dry the plant material (e.g., fruits of Ecballium elaterium) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in methanol or a mixture of chloroform:acetone:methanol (e.g., in a 5:3:2 ratio) at room temperature with constant agitation for 24-48 hours. This process should be repeated multiple times to ensure exhaustive extraction.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Cucurbitacins are typically enriched in the chloroform and ethyl acetate fractions.

-

Solvent Removal: Concentrate the desired fractions to dryness.

3. Chromatographic Purification:

-

Column Chromatography:

-

Stationary Phase: Silica gel is a commonly used stationary phase for the initial separation of cucurbitacins.

-

Mobile Phase: A gradient of chloroform and methanol is often employed. The polarity of the solvent system is gradually increased to elute compounds with varying polarities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is frequently used for the fine separation of cucurbitacin isomers.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The separation of closely related isomers like Cucurbitacin B and this compound may require optimization of the gradient profile and the use of additives like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength of 220-230 nm is suitable for cucurbitacins.

-

-

Chiral Chromatography (for epimer separation):

-

For the specific separation of epimers like this compound from Cucurbitacin B, a chiral stationary phase is necessary. Columns with amylose derivatives as the stationary phase have been reported to be effective for separating cucurbitacin isomers.

-

Mobile Phase: A mixture of solvents such as isopropanol, ethanol, methanol, acetonitrile, and n-hexane may be used.

-

4. Characterization:

-

The purified this compound should be characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity. The molecular ion at m/z 557 ([M-H]⁻) is a key identifier in mass spectrometry.

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways and Mechanism of Action

While research specifically on this compound is ongoing, studies on its close structural isomer, Cucurbitacin B, provide significant insights into its potential mechanisms of action, particularly in the context of cancer therapy. It is important to note that the following pathways have been primarily elucidated for Cucurbitacin B, and further research is needed to confirm the specific interactions of this compound.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and DNA Damage

Cucurbitacins have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Caption: Proposed mechanism of this compound-induced apoptosis via ROS and DNA damage.

Modulation of NF-κB and Wnt/β-catenin Signaling Pathways

Cucurbitacins are known to interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and Wnt/β-catenin pathways. These pathways play crucial roles in cell survival, proliferation, and inflammation.

Caption: Inhibition of pro-survival signaling pathways by this compound.

Conclusion

This compound represents a promising natural product with the potential for development as a therapeutic agent. Its isolation from natural sources, while challenging due to the presence of closely related isomers, can be achieved through a combination of optimized extraction and advanced chromatographic techniques. Further elucidation of its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this intriguing and potent molecule.

References

The Biosynthesis of 2-epi-Cucurbitacin B in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 2-epi-cucurbitacin B, a highly oxygenated tetracyclic triterpenoid found in various plant species, particularly within the Cucurbitaceae family. Cucurbitacins are renowned for their characteristic bitter taste and a wide array of pharmacological activities, including potent cytotoxic effects against cancer cells. This document details the core biosynthetic pathway, presents available quantitative data, outlines key experimental protocols used in its elucidation, and provides visual representations of the pathway and experimental workflows.

Core Biosynthesis Pathway

The biosynthesis of cucurbitacins is a complex process that begins with the cyclization of a common triterpene precursor, 2,3-oxidosqualene. The pathway to this compound involves a series of enzymatic reactions, primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acyltransferases (ACTs).

The initial committed step in the biosynthesis of all cucurbitacins is the cyclization of 2,3-oxidosqualene to the tetracyclic scaffold, cucurbitadienol.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase known as cucurbitadienol synthase.[1] From this central intermediate, a cascade of oxidative and acyl modifications leads to the vast structural diversity observed in the cucurbitacin family.

The biosynthesis of cucurbitacin B, the direct precursor to this compound, has been primarily studied in melon (Cucumis melo). In this species, the pathway from cucurbitadienol to cucurbitacin B is orchestrated by the sequential action of six CYP450 enzymes and one acetyltransferase.[3]

A key modification leading to the formation of this compound is the hydroxylation at the C-2 position of the cucurbitane skeleton. The formation of the epi-configuration at this position is a result of specific enzymatic modifications that dictate the stereochemistry.[4] Studies have identified CYP180 family enzymes, specifically Cm180 from melon and Cl180 from watermelon, as responsible for catalyzing C2-hydroxylation reactions, which can result in the formation of epimeric forms.[4] The expression patterns of these enzymes differ among various cucurbit species, contributing to the diversity of cucurbitacin structures.[4]

The final steps in the formation of many cucurbitacins involve acetylation, and acetyltransferases play a critical role in the diversification of these compounds.[2]

Quantitative Data

Quantitative data for the entire biosynthetic pathway of this compound is limited in the current literature. However, kinetic parameters for some of the involved enzymes, particularly acetyltransferases, have been determined. The following table summarizes the available data for an acetyltransferase (ACT3) involved in cucurbitacin modification.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Vmax (nmol/min/mg) |

| Cucurbitacin B | 11.75 ± 1.74 | 1.24 × 10-2 | 10.56 × 102 | 10.34 ± 1.12 |

| Cucurbitacin D | 10.39 ± 1.19 | 1.83 × 10-2 | 17.63 × 102 | 15.27 ± 1.17 |

| Cucurbitacin E | 7.63 ± 4.83 | 0.55 × 10-2 | 7.21 × 102 | 4.58 ± 1.86 |

| Cucurbitacin E-Glu | 11.63 ± 1.62 | 2.47 × 10-2 | 21.21 × 102 | 20.56 ± 2.06 |

| Cucurbitacin I | 8.62 ± 0.95 | 1.29 × 10-2 | 14.97 × 102 | 10.75 ± 0.71 |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Candidate genes encoding OSCs, CYPs, and ACTs are typically identified through comparative genomics and transcriptomic analyses of bitter and non-bitter plant varieties.[2]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., leaves, roots, fruits) using standard protocols (e.g., TRIzol reagent) and reverse-transcribed into cDNA.

-

PCR Amplification: Full-length open reading frames (ORFs) of candidate genes are amplified from the cDNA using gene-specific primers.

-

Cloning: The amplified PCR products are cloned into expression vectors suitable for heterologous expression in microorganisms (e.g., E. coli or Saccharomyces cerevisiae) or for plant transformation.

Heterologous Expression and Enzyme Assays

To characterize the function of the identified enzymes, they are expressed in a heterologous host system, and their catalytic activity is assessed in vitro.

-

Yeast Expression System: Saccharomyces cerevisiae is a commonly used host for expressing plant CYPs, as it provides the necessary membrane environment and redox partners. The gene of interest is cloned into a yeast expression vector and transformed into a suitable yeast strain.

-

Protein Expression and Microsome Isolation: Yeast cultures are grown to an appropriate density, and protein expression is induced. For CYPs, microsomes (membrane fractions) containing the recombinant enzyme are isolated by differential centrifugation.

-

In Vitro Enzyme Assays: The enzymatic activity is assayed by incubating the recombinant enzyme (or microsomes) with the putative substrate (e.g., cucurbitadienol for CYPs) and necessary co-factors (e.g., NADPH for CYPs, acetyl-CoA for ACTs) in a suitable buffer.

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of cucurbitacins. A C18 reverse-phase column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase. Detection is commonly performed using a UV detector at around 210 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed for the identification of enzymatic products based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is crucial for confirming the identity of novel or modified cucurbitacins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, full structural elucidation is achieved through 1D and 2D NMR spectroscopy (1H NMR, 13C NMR, COSY, HSQC, HMBC).

Conclusion and Future Perspectives

The biosynthesis of this compound is a specialized branch of the broader cucurbitacin pathway, characterized by a key stereospecific hydroxylation step at the C-2 position. While the general enzymatic players, including oxidosqualene cyclases, cytochrome P450s, and acetyltransferases, have been identified, the precise mechanism and the specific enzyme responsible for the epimerization at C-2 require further investigation. Future research should focus on the detailed characterization of the CYP180 family enzymes to understand the factors controlling the stereochemical outcome of the C2-hydroxylation. A complete understanding of this pathway will be invaluable for the metabolic engineering of plants or microorganisms to produce this compound and other valuable cucurbitacins for pharmaceutical and agricultural applications.

References

- 1. maxapress.com [maxapress.com]

- 2. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 4. Buy this compound [smolecule.com]

The Anticancer Mechanism of 2-epi-Cucurbitacin B: A Technical Overview

Disclaimer: Scientific literature providing a detailed mechanism of action specifically for 2-epi-Cucurbitacin B in cancer cells is currently limited. Due to its structural similarity as an epimer of Cucurbitacin B, this guide will provide an in-depth analysis of the well-documented anticancer mechanisms of Cucurbitacin B. It is highly probable that this compound exerts its effects through analogous pathways.

Executive Summary

Cucurbitacin B, a tetracyclic triterpenoid compound isolated from various plants of the Cucurbitaceae family, has demonstrated potent anticancer activities across a wide range of cancer cell lines. Its mechanism of action is multifaceted, primarily centered on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that govern cancer cell proliferation, survival, and metastasis. This technical guide synthesizes the current understanding of Cucurbitacin B's molecular interactions within cancer cells, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Data Presentation: Quantitative Effects of Cucurbitacin B on Cancer Cells

The cytotoxic and antiproliferative effects of Cucurbitacin B have been quantified in numerous studies. The following tables summarize key findings, including the half-maximal inhibitory concentration (IC50) values and the modulation of crucial proteins involved in apoptosis and cell cycle regulation.

Table 1: IC50 Values of Cucurbitacin B in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Concentration | Incubation Time (hours) |

| KKU-213 | Cholangiocarcinoma | 0.048 µM | 24 |

| 0.036 µM | 48 | ||

| 0.032 µM | 72 | ||

| KKU-214 | Cholangiocarcinoma | 0.088 µM | 24 |

| 0.053 µM | 48 | ||

| 0.04 µM | 72 | ||

| MCF-7 | Breast Cancer | 4.12 µM | 48 |

| MDA-MB-231 | Breast Cancer | 3.68 µM | 48 |

| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | ~0.1 µM | Not Specified |

| Leukemia Cell Lines (CCRF-CEM, K562, MOLT-4, RPMI-8226, SR) | Leukemia | 15.6 nM - 35.3 nM (GI50) | Not Specified |

Table 2: Modulation of Apoptosis-Related Proteins by Cucurbitacin B in U-2 OS Osteosarcoma Cells

| Protein | Function | Effect of Cucurbitacin B Treatment |

| Bax | Pro-apoptotic | Upregulation |

| Bad | Pro-apoptotic | Upregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bcl-xL | Anti-apoptotic | Downregulation |

| Caspase-3 | Executioner caspase | Upregulation/Activation |

| Caspase-8 | Initiator caspase (extrinsic pathway) | Upregulation/Activation |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation/Activation |

Table 3: Modulation of Cell Cycle-Related Proteins by Cucurbitacin B

| Protein | Function | Cancer Cell Line(s) | Effect of Cucurbitacin B Treatment |

| Cyclin B1 | G2/M transition | A549 (Lung), Pancreatic Cancer Cells | Downregulation |

| CDK1 (CDC2) | G2/M transition | SRB1, SRB12 (Cutaneous Squamous Carcinoma) | Downregulation |

| p21 | Cell cycle inhibitor | MDA-MB-231, MCF-7 (Breast) | Upregulation |

| p27 | Cell cycle inhibitor | KKU-213, KKU-214 (Cholangiocarcinoma) | Upregulation |

| Cyclin D1 | G1/S transition | KKU-213, KKU-214 (Cholangiocarcinoma) | Downregulation |

| Cyclin E | G1/S transition | KKU-213, KKU-214 (Cholangiocarcinoma) | Downregulation |

Core Mechanisms of Action

Cucurbitacin B exerts its anticancer effects through the modulation of several critical cellular processes and signaling pathways.

Induction of Apoptosis

Cucurbitacin B is a potent inducer of apoptosis in cancer cells.[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[2] This, in turn, activates the caspase cascade, including initiator caspases-8 and -9 and the executioner caspase-3.[1][3] The balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is shifted in favor of apoptosis upon treatment with Cucurbitacin B.[1]

Cell Cycle Arrest

A hallmark of Cucurbitacin B's mechanism is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][4] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. This arrest is often mediated by the downregulation of key G2/M checkpoint proteins such as Cyclin B1 and CDK1.[2] Conversely, Cucurbitacin B can upregulate cell cycle inhibitors like p21 and p27.[4][5] In some cancer cell types, arrest at the S or G1 phase has also been observed.[6]

Inhibition of Metastasis

Cucurbitacin B has been shown to inhibit the migratory and invasive potential of cancer cells.[7] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[1]

Signaling Pathway Modulation

Cucurbitacin B's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of key intracellular signaling pathways.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary target of Cucurbitacin B.[6][8] It has been shown to inhibit the phosphorylation and activation of JAK2, STAT3, and STAT5.[9] The inhibition of STAT3, a transcription factor often constitutively activated in cancer, leads to the downregulation of its target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin B1.[2][8]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is also negatively modulated by Cucurbitacin B.[10] It can inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to decreased cell proliferation and the induction of apoptosis.[8] In some contexts, Cucurbitacin B's inhibition of this pathway is linked to the generation of reactive oxygen species (ROS).[11]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also affected by Cucurbitacin B.[1] While the effects can be context-dependent, studies have shown that Cucurbitacin B can inhibit the activation of the pro-survival ERK pathway, while activating the pro-apoptotic JNK and p38 pathways in some cancer cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Cucurbitacin B.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Cucurbitacin B stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cucurbitacin B for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Cancer cells treated with Cucurbitacin B

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, p-STAT3, STAT3, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Transwell Invasion Assay

This assay assesses the invasive potential of cancer cells.

-

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Procedure:

-

Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium, with or without Cucurbitacin B, and seed them into the upper chamber of the Transwell inserts.

-

Add complete medium containing FBS to the lower chamber.

-

Incubate for 24-48 hours to allow for cell invasion.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Conclusion

Cucurbitacin B demonstrates significant anticancer activity through a complex and interconnected series of mechanisms. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways like JAK/STAT, PI3K/Akt, and MAPK underscores its potential as a therapeutic agent. While further research is required to elucidate the specific nuances of this compound, the extensive data on Cucurbitacin B provides a strong foundation for understanding its likely potent anticancer properties. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this class of compounds.

References

- 1. Cucurbitacin B induces apoptosis by inhibition of the JAK/STAT pathway and potentiates antiproliferative effects of gemcitabine on pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacin B inhibits growth and induces apoptosis through the JAK2/STAT3 and MAPK pathways in SH‑SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cvrc.virginia.edu [cvrc.virginia.edu]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cucurbitacin B controls M2 macrophage polarization to suppresses metastasis via targeting JAK-2/STAT3 signalling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B inhibits the migration and invasion of breast cancer cells by altering the biomechanical properties of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of 2-epi-Cucurbitacin B Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-epi-cucurbitacin B and its derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by these compounds.

Introduction

Cucurbitacins are a class of structurally complex triterpenoids renowned for their wide range of biological activities. Among these, this compound, a stereoisomer of cucurbitacin B, has garnered significant interest due to its potent cytotoxic, anti-inflammatory, and insecticidal properties.[1] Structural modifications of the parent compound have led to the development of various derivatives with potentially enhanced efficacy and reduced toxicity, making them promising candidates for further investigation in drug discovery and development. This guide will delve into the current understanding of the biological effects of this compound and its analogues.

Biological Activities and Quantitative Data

The primary biological activities of this compound derivatives investigated to date are their anticancer and anti-inflammatory effects.

Anticancer Activity

This compound and its derivatives exhibit significant cytotoxicity against various cancer cell lines.[1] The primary mechanism of their anticancer action is the induction of apoptosis, often mediated through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1]

While specific quantitative data for a wide range of this compound derivatives remains limited in publicly available literature, studies on closely related cucurbitacin B derivatives provide valuable insights into their potential potency. The following table summarizes the cytotoxic activities of a series of synthesized cucurbitacin B derivatives against human hepatocellular carcinoma (HepG-2) and normal human liver (L-O2) cell lines, as determined by the MTT assay.

| Compound | Modification | HepG-2 IC50 (µM) | L-O2 IC50 (µM) |

| Cucurbitacin B | Parent Compound | 0.032 | 0.22 |

| 10a | Derivative with phenylsulfonyl-furoxan moiety | 0.75 | 2.11 |

| 10b | Derivative with phenylsulfonyl-furoxan moiety | 0.63 | 2.97 |

| 10c | Derivative with phenylsulfonyl-furoxan moiety | 0.81 | 2.54 |

| 10d | Derivative with phenylsulfonyl-furoxan moiety | 1.12 | 3.31 |

| 10e | Derivative with phenylsulfonyl-furoxan moiety | 0.98 | 2.87 |

| 10f | Derivative with phenylsulfonyl-furoxan moiety | 1.25 | >10 |

| 10g | Derivative with phenylsulfonyl-furoxan moiety | 1.53 | >10 |

| 10h | Derivative with phenylsulfonyl-furoxan moiety | 0.88 | 2.63 |

| 10i | Derivative with phenylsulfonyl-furoxan moiety | 0.91 | 2.78 |

| 10j | Derivative with phenylsulfonyl-furoxan moiety | 1.33 | >10 |

| 10k | Derivative with phenylsulfonyl-furoxan moiety | 1.67 | >10 |

| 10l | Derivative with phenylsulfonyl-furoxan moiety | 0.79 | 2.34 |

| 10m | Derivative with phenylsulfonyl-furoxan moiety | 0.85 | 2.46 |

| 10n | Derivative with phenylsulfonyl-furoxan moiety | 1.05 | 3.12 |

| 10o | Derivative with phenylsulfonyl-furoxan moiety | 1.17 | 3.21 |

Data extracted from "Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents".[2]

Anti-inflammatory Activity

Cucurbitacins, including this compound, have demonstrated the ability to modulate inflammatory responses.[1][3][4] Their anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory signaling pathways such as the NF-κB pathway.[1] While specific quantitative data on the anti-inflammatory activity of this compound derivatives is not extensively available, the general class of cucurbitacins is known to inhibit the production of inflammatory mediators like nitric oxide (NO).

Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. This compound has been shown to affect this pathway.[1] The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. This compound has been identified as a modulator of this pathway.[1] The following diagram depicts the canonical Wnt signaling pathway and the potential inhibitory action of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microtiter plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

RAW 264.7 macrophage cells (or other suitable cell line)

-

Lipopolysaccharide (LPS)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B. Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated vehicle control.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., p-STAT3, β-catenin, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the this compound derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapies. Their ability to induce apoptosis in cancer cells and modulate key signaling pathways like NF-κB and Wnt/β-catenin underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these potent compounds. Future research should focus on synthesizing and screening a wider array of this compound derivatives to identify candidates with improved efficacy and safety profiles, and to further elucidate their detailed mechanisms of action.

References

2-epi-Cucurbitacin B: A Technical Guide on its Discovery, History, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-epi-Cucurbitacin B is a naturally occurring tetracyclic triterpenoid and a stereoisomer of the more extensively studied Cucurbitacin B. Belonging to the cucurbitacin family, these compounds are well-known for their characteristic bitterness and potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, and known biological functions of this compound. Due to the limited specific data available for this particular epimer, this guide leverages the substantial body of research on Cucurbitacin B to infer and present relevant experimental protocols, quantitative data, and mechanisms of action. The document details its natural sources, methods of isolation, and potential for chemical synthesis. Furthermore, it delves into its cytotoxic, anti-inflammatory, and insecticidal properties, with a focus on its inhibitory effects on key cellular signaling pathways, including NF-κB and Wnt/β-catenin. This guide aims to be a valuable resource for professionals in drug discovery and development by consolidating the current knowledge and providing detailed experimental insights.

Discovery and History

The cucurbitacins are a class of structurally complex triterpenoids primarily isolated from plants of the Cucurbitaceae family, such as cucumbers and melons.[1] The first member of this family was isolated in 1831 and named α-elaterin. This compound is a stereoisomer of Cucurbitacin B, distinguished by its specific spatial arrangement at certain carbon positions within its tetracyclic structure.[1]

Natural sources of this compound include plants from the Cucurbitaceae family, with Ecballium elaterium being a primary documented source.[1] It has also been identified in other plant families, such as Brassicaceae, specifically in Iberis amara, indicating a convergent evolution of its biosynthetic pathway.[2][3][4] Additionally, it can be isolated from Citrullus colocynthis and Helicteres angustifolia.[1] The biosynthesis of this compound follows a complex enzymatic pathway that begins with the cyclization of 2,3-oxidosqualene.

Physicochemical Properties and Spectroscopic Data

Table 1: Spectroscopic Data for Cucurbitacin B

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.04 (d, J = 15.6 Hz, 1H), 6.46 (d, J = 15.6 Hz, 1H), 5.77 (d, J = 5.3 Hz, 1H), 4.47–4.37 (m, 1H), 4.33 (dd, J = 14.7, 7.4 Hz, 1H), 4.26 (s, 1H), 3.61 (d, J = 3.8 Hz, 1H), 3.23 (d, J = 14.5 Hz, 1H), 2.72 (d, J = 12.8 Hz, 1H), 2.66 (d, J = 14.6 Hz, 1H), 2.48 (d, J = 7.0 Hz, 1H), 2.39 (dd, J = 19.4, 7.9 Hz, 1H), 2.29 (ddd, J = 12.3, 5.7, 3.3 Hz, 1H), 2.07–1.92 (m, 6H), 1.85 (t, J = 10.2 Hz, 2H), 1.55 (s, 3H), 1.53 (s, 3H), 1.45–1.39 (m, 4H), 1.34 (s, 3H), 1.32 (s, 3H), 1.26 (s, 3H), 1.06 (s, 3H), 0.96 (s, 3H)[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 213.0, 211.8, 201.0, 173.9, 169.7, 152.7, 140.5, 120.5, 119.4, 79.3, 77.8, 73.6, 71.7, 54.3, 50.3, 50.1, 48.7, 48.5, 48.1, 43.3, 42.2, 36.1, 33.8, 29.5, 27.3, 26.6, 26.5, 23.9, 23.8, 22.0, 21.4, 20.2, 19.8, 18.9, 9.1[5] |

| Mass Spectrometry (HRMS-ESI) | [M + Na]⁺ calcd. for C₃₂H₄₆O₈Na: 581.3039, found 581.3034 |

Experimental Protocols

Isolation and Purification from Plant Material

The following is a general protocol adapted from methods used for the isolation of cucurbitacins from plant sources. This can serve as a starting point for the isolation of this compound.

3.1.1. Extraction

-

Air-dry and pulverize the plant material (e.g., roots of Helicteres angustifolia or fruits of Citrullus colocynthis).

-

Macerate the powdered material with 90% methanol at room temperature with continuous shaking for 72 hours.

-

Filter the extract and concentrate it to dryness under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude extract in deionized water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Collect the organic layers and evaporate the solvents to yield the respective fractions. This compound is expected to be in the more polar fractions like chloroform and ethyl acetate.

3.1.2. Purification

-

Subject the chloroform and/or ethyl acetate fractions to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (e.g., 9:1) solvent system. Visualize the spots under UV light and by spraying with an anisaldehyde–sulfuric acid reagent followed by heating.

-

Pool the fractions containing the compound of interest based on the TLC profiles.

-

Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable gradient of water and acetonitrile.

References

- 1. Buy this compound [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. An Independent Evolutionary Origin for Insect Deterrent Cucurbitacins in Iberis amara - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. Synthesis of Cucurbitacin B Derivatives as Potential Anti-Hepatocellular Carcinoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-epi-Cucurbitacin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-epi-Cucurbitacin B is a tetracyclic triterpenoid belonging to the cucurbitacin family, a class of compounds known for their significant biological activities. As a stereoisomer of the more widely studied Cucurbitacin B, it is distinguished by a unique spatial configuration at a specific carbon position.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a review of its interaction with key cellular signaling pathways. This document is intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.

Quantitative Data Summary

The following table outlines the key physicochemical properties of this compound and its closely related isomer, Cucurbitacin B. Data for this compound is limited; therefore, properties of Cucurbitacin B are provided for comparative purposes.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₆O₈ | [1] |

| Molecular Weight | 558.70 g/mol | [1] |

| Appearance | Crystalline solid (inferred from Cucurbitacin B) | [2] |

| Melting Point | Data not available for 2-epi isomer. Cucurbitacin B: 184-186 °C | |

| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, chloroform, ethyl acetate, and DMSO. Insoluble in ether. | [2] |

| UV λmax | ~228-234 nm (inferred from cucurbitacin class) | [2] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate characterization of natural products. The following sections describe standard protocols for determining the physicochemical properties of compounds like this compound.

Isolation and Purification Workflow

The isolation of this compound from plant sources, such as those in the Cucurbitaceae family, is a multi-step process requiring careful selection of solvents and chromatographic techniques.[1][3]

Methodology:

-

Extraction : Pulverized, dried plant material is macerated in methanol at room temperature with continuous agitation for several days.[3] The resulting mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[3]

-

Fractionation : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[3] Cucurbitacins typically concentrate in the moderately polar chloroform fraction.[3][4]

-

Purification : The enriched chloroform fraction is subjected to column chromatography on silica gel.[4][5] Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a methanol/water or acetonitrile/water gradient as the mobile phase.[3][5][6] Fractions are monitored by UV detection and collected to yield the pure compound.[6]

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[7][8]

Protocol (Capillary Method):

-

Sample Preparation : Ensure the purified this compound is completely dry and finely powdered.[7]

-

Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.[10]

-

Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[8]

-

Observation : Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10] For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Assessment

Understanding a compound's solubility is essential for preparing solutions for biological assays and for formulation development.

Protocol (Equilibrium Solubility Method):

-

Preparation : Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of different solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline at pH 7.4).[11]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation : Centrifuge the suspensions to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant and dilute it appropriately. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

-

Calculation : The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

UV-Vis spectroscopy is used to identify chromophores within the molecule. Cucurbitacins possess an α,β-unsaturated ketone system, which results in a characteristic UV absorbance.[2]

Protocol:

-

Solution Preparation : Prepare a standard solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol.[12]

-

Blank Measurement : Fill a quartz cuvette with the solvent to be used as a blank and zero the spectrophotometer.[12]

-

Sample Measurement : Scan the sample solution over a wavelength range of 200-400 nm.[13]

-

Data Analysis : Record the wavelength of maximum absorbance (λmax). For cucurbitacins, this is typically in the 228-234 nm range.[2]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H and 13C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are used for complete structural assignment.[14][15]

Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅) in an NMR tube.

-

Data Acquisition : Acquire 1D (¹H, ¹³C) and 2D NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[14][16]

-

Data Analysis : Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz for all protons and carbons. The compiled data is compared with known data for related cucurbitacins to confirm the structure and stereochemistry.[14][17]

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.[18]

Protocol:

-

Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[19]

-

Mass Analysis : Acquire the full scan mass spectrum to determine the molecular ion peak (e.g., [M-H]⁻ or [M+Na]⁺).[18][20]

-

Tandem MS (MS/MS) : Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to generate fragment ions.[18][20] The resulting fragmentation pattern provides structural information, particularly about the side chain.[18] For Cucurbitacin B, a characteristic fragmentation is the loss of the acetic acid moiety from the side chain.[18]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antitumor and anti-inflammatory effects.[1] These effects are mediated through its interaction with critical cellular signaling pathways, notably the NF-κB and Wnt/β-catenin pathways.[1]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Cucurbitacins are known to inhibit this pathway.

Mechanism of Inhibition: Studies on related cucurbitacins show they inhibit NF-κB signaling at multiple points. Cucurbitacin B has been demonstrated to down-regulate the expression of the TNF-α receptor (TNF-R1).[21] It also prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[21] This action effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[21][22]

Inhibition of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is frequently implicated in cancer development, particularly in promoting cell proliferation and metastasis.

Mechanism of Inhibition: Cucurbitacin B has been shown to effectively interrupt the canonical Wnt signaling pathway.[23][24][25] It reduces the expression levels of key downstream proteins, including β-catenin, c-Myc, and Cyclin D1.[23][24][25] A primary mechanism is the inhibition of β-catenin's translocation into the nucleus.[23][24][25] By preventing β-catenin from associating with TCF/LEF transcription factors in the nucleus, Cucurbitacin B blocks the expression of Wnt target genes that drive cell proliferation.[23][26] This leads to cell cycle arrest and the induction of apoptosis.[23][24][25]

References

- 1. Buy this compound [smolecule.com]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 5. Isolation, Structure Elucidation, and Biological Evaluation of 16,23-Epoxycucurbitacin Constituents from Eleaocarpus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. thinksrs.com [thinksrs.com]

- 10. pennwest.edu [pennwest.edu]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. High-field 1H-NMR spectral analysis of some cucurbitacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C NMR spectroscopy of cucurbitacins | Semantic Scholar [semanticscholar.org]

- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 17. datapdf.com [datapdf.com]

- 18. Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Confirmation of the unexpected occurrence of bitterness-inducing cucurbitacins in edible unripe melons by a two-step workflow based on liquid chromatography with combined UV and high-resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: Reduction of Wnt associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of Wnt signaling by cucurbitacin B in breast cancer cells: reduction of Wnt-associated proteins and reduced translocation of galectin-3-mediated β-catenin to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 26. Cucurbitacin B inhibits the stemness and metastatic abilities of NSCLC via downregulation of canonical Wnt/β-catenin signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

The Unfolding Potential of 2-epi-Cucurbitacin B: A Technical Guide to its Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount. This technical guide delves into the critical aspects of 2-epi-Cucurbitacin B, a promising triterpenoid compound, focusing on its solubility and stability—key determinants of its therapeutic potential. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are exploring the frontiers of natural product-based therapeutics.

This compound, a stereoisomer of the more widely studied Cucurbitacin B, has garnered attention for its significant biological activities, including potent cytotoxic effects against various cancer cell lines.[1] Its unique structural configuration may offer an enhanced therapeutic window, potentially minimizing toxicity to non-cancerous cells.[1] However, harnessing its full potential necessitates a thorough understanding of its behavior in various experimental and physiological conditions.

This guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its close analogs. It outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in the design of future studies and formulation development.

Section 1: Solubility Profile

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. While specific quantitative solubility data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its extraction and the well-documented solubility of Cucurbitacin B.

Most cucurbitacins, as a class of compounds, exhibit poor water solubility.[2][3][4][5][6] This characteristic presents a significant challenge for parenteral and oral formulation development.

Table 1: Solubility Data for Cucurbitacin B

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (178.98 mM) | [2] |

| Ethanol | 50 mg/mL | [2] |

| Acetonitrile | Soluble | [3][7] |

| Dichloromethane | Soluble | [3][7] |

| Ethyl Acetate | Soluble | [3][7] |

| Water | Insoluble/Sparingly Soluble | [2][3][4][5][6] |

| Petroleum Ether | Soluble | [5][6] |

| Benzene | Soluble | [5][6] |

| Chloroform | Soluble | [5][6] |

| Ether | Insoluble | [5][6] |

An effective solvent system for the extraction of this compound from plant material has been identified as a combination of chloroform, acetone, and methanol in a 5:3:2 ratio, achieving high extraction efficiencies.[1] This suggests that this compound shares a similar polarity profile with other cucurbitacins, favoring organic solvents. To improve its utility in aqueous biological systems, it is common practice to first dissolve the compound in an organic solvent like DMSO and then dilute it into an aqueous buffer.[3]

Experimental Protocol: Solubility Determination (Adapted from Cucurbitacin Studies)

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC or UPLC-MS/MS method.[8][9]

-

The experiment should be performed in triplicate for each solvent.

Figure 1: Experimental workflow for solubility determination.

Section 2: Stability Profile

The stability of a compound under various conditions is a critical parameter that affects its shelf-life, formulation, and in vivo efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.

Studies on this compound indicate a temperature-dependent stability, with optimal extraction temperatures ranging between 50-60°C.[1] Higher temperatures can lead to thermal degradation.[1] For long-term storage, Cucurbitacin B is reported to be stable for at least four years when stored as a crystalline solid at -20°C.[3] However, aqueous solutions of Cucurbitacin B are not recommended for storage for more than a day, highlighting its instability in aqueous environments.[3]

Research on a related compound, Cucurbitacin E-glycoside, revealed that its degradation in an aqueous extract at room temperature was significantly correlated with an increase in pH from 5 to above 9, which was attributed to microbial growth.[10][11] Refrigeration and freezing slowed this degradation process.[11]

Table 2: Stability of Cucurbitacins

| Compound | Condition | Observation | Reference |

| This compound | Extraction at >60°C | Potential for thermal degradation | [1] |

| Cucurbitacin B | Crystalline solid at -20°C | Stable for ≥ 4 years | [3] |

| Cucurbitacin B | Aqueous solution | Not recommended for storage > 1 day | [3] |

| Cucurbitacin E-glycoside | Aqueous extract at room temp. | 92% reduction over 2 months | [11] |

| Cucurbitacin E-glycoside | Aqueous extract, refrigerated | 60% loss over 2 months | [11] |

| Cucurbitacin E-glycoside | Aqueous extract, frozen | 60% loss over 2 months | [11] |

| Cucurbitacin E-glycoside | pH 5.13 | Concentration remained constant | [10] |

| Cucurbitacin E-glycoside | pH 9.03 | Concentration declined significantly | [10] |

Experimental Protocol: Stability Assessment (Adapted from Cucurbitacin Studies)

Objective: To evaluate the stability of this compound under various conditions (temperature, pH).

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers (e.g., refrigerator at 4°C, incubator at 25°C, freezer at -20°C)

-

HPLC or UPLC-MS/MS system

Procedure:

-

Prepare test solutions by diluting the this compound stock solution into the different aqueous buffers to a known final concentration.

-

Aliquot the test solutions into separate vials for each time point and storage condition.

-

Store the vials at the different temperatures.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours and weekly), retrieve a set of vials from each storage condition.

-

Immediately analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the remaining concentration of this compound.

-

Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Figure 2: Workflow for stability assessment of this compound.

Section 3: Biological Context - Signaling Pathways

The therapeutic effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

This compound has been reported to induce apoptosis in cancer cells by influencing key signaling pathways such as NF-κB and Wnt/β-catenin.[1] Cucurbitacin B is a well-known inhibitor of the Wnt and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[12] It has also been shown to disrupt the cytoskeleton and affect the JNK pathway.[2] Specifically, the inhibitory action on the JAK2/STAT3 pathway is a significant mechanism of its anti-cancer activity.[12]

References

- 1. Buy this compound [smolecule.com]

- 2. selleckchem.com [selleckchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. phcogrev.com [phcogrev.com]

- 6. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. mjcce.org.mk [mjcce.org.mk]

- 9. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Stabilization of cucurbitacin E-glycoside, a feeding stimulant for diabroticite beetles, extracted from bitter Hawkesbury watermelon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In Vitro Cytotoxicity of 2-epi-Cucurbitacin B: A Technical Guide

Disclaimer: Scientific literature extensively covers the in vitro cytotoxicity of Cucurbitacin B. However, specific research on its stereoisomer, 2-epi-Cucurbitacin B, is limited. This guide summarizes the established cytotoxic properties and mechanisms of Cucurbitacin B, which are anticipated to be highly predictive for this compound due to their structural similarity. The experimental protocols and signaling pathways detailed herein are based on studies of Cucurbitacin B and should be adapted and validated for this compound.

Introduction

Cucurbitacins are a class of tetracyclic triterpenoid compounds known for their potent biological activities, including significant anticancer effects.[1] These compounds, isolated from various plants of the Cucurbitaceae family, have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle.[2] this compound, a stereoisomer of the well-studied Cucurbitacin B, is also recognized for its cytotoxic properties. It is believed to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1] Key signaling pathways such as NF-κB and Wnt/β-catenin are implicated in its mode of action.[1]

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of cucurbitacins, with a focus on the data available for Cucurbitacin B as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data (IC50 Values)